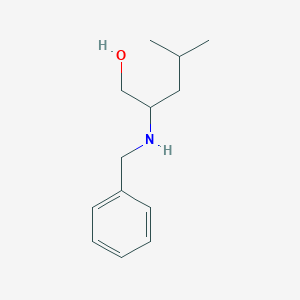

2-(Benzylamino)-4-methylpentan-1-ol

CAS No.: 92111-70-1

Cat. No.: VC5390045

Molecular Formula: C13H21NO

Molecular Weight: 207.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92111-70-1 |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.317 |

| IUPAC Name | 2-(benzylamino)-4-methylpentan-1-ol |

| Standard InChI | InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |

| Standard InChI Key | NGUIWPIKSQLDQZ-UHFFFAOYSA-N |

| SMILES | CC(C)CC(CO)NCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-(Benzylamino)-4-methylpentan-1-ol consists of a pentanol chain substituted with a benzylamino group at the second carbon and a methyl group at the fourth carbon. The (2S) enantiomer is the most commonly studied form, as evidenced by its IUPAC name (2S)-2-(benzylamino)-4-methylpentan-1-ol . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 207.31 g/mol | |

| CAS Registry Number | 92111-70-1 | |

| SMILES | ||

| InChIKey | NGUIWPIKSQLDQZ-ZDUSSCGKSA-N |

The compound’s chirality arises from the stereogenic center at the second carbon, making it valuable for asymmetric synthesis .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

-

NMR (CDCl₃): Peaks at δ 7.28–7.38 (m, 5H, ArH), 3.70–3.85 (m, 2H, CH₂OH), and 1.40–1.60 (m, 3H, CH(CH₃)₂) .

-

NMR: Signals at δ 138.5 (ArC), 128.4–126.9 (ArCH), 65.8 (CH₂OH), and 24.8 (CH(CH₃)₂) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via reductive amination or asymmetric reduction strategies:

Reductive Amination

4-Methylpentan-1-ol is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride () . This method yields racemic mixtures, necessitating chiral resolution for enantiopure products .

Asymmetric Catalysis

Chiral ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂ with (R,R)-TsDPEN) enable enantioselective reduction of ketone precursors like 4-methylpentan-2-one . For example:

This route achieves enantiomeric excess (e.e.) exceeding 90% .

Industrial Production

Manufacturers such as MolCore BioPharmatech produce the compound at ≥97% purity under ISO-certified conditions, emphasizing scalability for pharmaceutical intermediates .

Applications in Chemical and Pharmaceutical Research

Chiral Auxiliary in Asymmetric Synthesis

The benzylamino group acts as a temporary protecting group for amines, enabling stereocontrol in peptide synthesis . For instance, it facilitates the preparation of enantiopure β-amino alcohols, which are precursors to HIV protease inhibitors .

Pharmaceutical Intermediates

2-(Benzylamino)-4-methylpentan-1-ol is a key intermediate in antivirals and kinase inhibitors. Its metabolite, (2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a] triazin-2-yl]amino}butan-1-ol (DB08285), exhibits antitumor activity .

Catalysis

The compound serves as a ligand in transition-metal catalysts for asymmetric hydrogenation reactions. For example, ruthenium complexes derived from this amino alcohol achieve >95% e.e. in ketone reductions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume